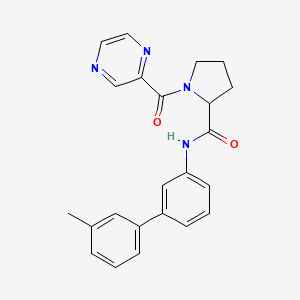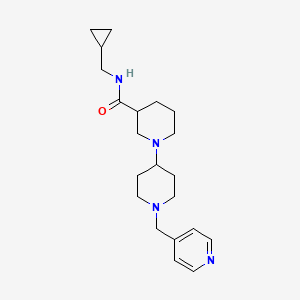![molecular formula C21H23N3O2 B6053797 [1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)
[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol is a chemical compound that has been widely used in scientific research due to its potential therapeutic effects. It is a synthetic compound that belongs to the class of benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of [1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, inflammation, and neuronal damage. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory cytokines. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in oxidative stress and inflammation. It also reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol in lab experiments include its potent anti-tumor, anti-inflammatory, and neuroprotective effects. It is also a synthetic compound, which allows for easy and reproducible synthesis. However, there are some limitations to using this compound, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on [1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol. One direction is to investigate its potential therapeutic effects in other diseases such as cardiovascular disease and metabolic disorders. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop it as a potential therapeutic agent.
Synthesemethoden
The synthesis of [1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol involves the reaction of benzimidazole with benzyl chloride and piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-14-21(12-16-5-2-1-3-6-16)9-4-10-24(13-21)20(26)17-7-8-18-19(11-17)23-15-22-18/h1-3,5-8,11,15,25H,4,9-10,12-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQMYXOSMBSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)(CC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)

![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)
![1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6053745.png)

![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6053769.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide](/img/structure/B6053784.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)


